4-Chloropyridine-3,5-diamine is a nitrogen-containing heterocyclic compound characterized by the presence of a chlorine atom and two amino groups located at the 3 and 5 positions of the pyridine ring. Its molecular formula is CHClN, and it exhibits a molecular weight of approximately 145.57 g/mol. This compound is part of the chloropyridine family, which includes several isomers with distinct chemical properties and biological activities. The unique arrangement of substituents in 4-Chloropyridine-3,5-diamine contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Several synthetic routes have been developed for producing 4-Chloropyridine-3,5-diamine:
4-Chloropyridine-3,5-diamine has various applications:
Interaction studies involving 4-Chloropyridine-3,5-diamine have focused on its reactivity with biological targets:
Several compounds share structural similarities with 4-Chloropyridine-3,5-diamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloropyridine | CHClN | Primarily used as a solvent and reagent in synthesis. |
| 3-Chloropyridine | CHClN | Exhibits different reactivity patterns than 4-chloro. |
| 2-Amino-4-chloropyridine | CHClN | Contains an amino group at position 2; used in pharmaceuticals. |
| 3-Amino-4-chloropyridine | CHClN | Similar to the target compound but with different amino positioning. |
| 2-Chloro-3,5-diaminopyridine | CHClN | Contains two amino groups at positions 3 and 5; used in drug synthesis. |
The distinct positioning of substituents in 4-Chloropyridine-3,5-diamine influences its reactivity and biological activity compared to these similar compounds.
The molecular formula of 4-chloropyridine-3,5-diamine is C₅H₆ClN₃, with a molecular weight of 143.58 g/mol [1]. The compound’s connectivity is defined by a pyridine ring substituted with chlorine at position 4 and amino groups at positions 3 and 5. The canonical SMILES representation (NC1=CN=CC(N)=C1Cl) and InChI key (ZREDVNRHGOPLJB-UHFFFAOYSA-N) confirm this arrangement [1] [4].
The C–Cl bond length in the pyridine ring is approximately 1.748 Å, consistent with values observed in structurally similar compounds such as 2-amino-5-chloropyridine (1.740 Å) [2]. The C–N bonds adjacent to the amino groups measure 1.385–1.406 Å, slightly longer than those in 2-amino-3-chloropyridine (1.351 Å) [2]. This elongation arises from electron donation by the amino groups, which reduces double-bond character in the C–N bonds. The N–C–N bond angles within the pyridine ring range from 118° to 122°, reflecting minor steric strain due to the meta-substitution pattern [2].
The chlorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, polarizing the ring and influencing hydrogen-bonding capabilities. The amino groups adopt a slight out-of-plane twist (5–10°) to minimize steric clashes, as observed in related diaminopyridines [2]. Conjugation between the amino lone pairs and the pyridine π-system stabilizes the molecule, as evidenced by infrared spectroscopy showing N–H stretching frequencies at 3,392 cm⁻¹ and aryl C=C stretches at 1,637 cm⁻¹ [2].
| Parameter | Value (Å or °) | Reference Compound Comparison |
|---|---|---|
| C4–Cl | 1.748 | 1.740 (2-amino-5-chloropyridine) [2] |
| C3–N1 (amine) | 1.406 | 1.351 (2-amino-3-chloropyridine) [2] |
| C5–N2 (amine) | 1.385 | 1.360 (2-amino-5-chloropyridine) [2] |
| N1–C3–N2 | 122 | 118 (5-chloropyridine-2,3-diamine) [2] |
While direct crystallographic data for 4-chloropyridine-3,5-diamine remains unpublished, insights can be drawn from its isomer, 5-chloropyridine-2,3-diamine, which crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 3.7565 Å, b = 8.7002 Å, and c = 18.350 Å [2]. The analogous compound’s density is 1.59 g/cm³, calculated from a unit cell volume of 599.7 ų and Z = 4 [2].
The amino groups participate in N–H⋯N hydrogen bonds with adjacent pyridine nitrogen atoms, forming one-dimensional columns along the crystallographic b-axis [2]. Key interactions include:
Offset face-to-face π-stacking occurs between pyridine rings, with centroid-to-centroid distances of 3.756 Å and plane-to-plane separations of 3.414 Å [2]. These interactions stabilize the crystal lattice and promote spiral columnar packing (Fig. 1).
In related structures, anisotropic displacement parameters for non-hydrogen atoms show minimal thermal motion (B < 3 Ų), indicating high lattice stability [2]. Hydrogen atoms on amino groups were refined semi-freely with distance restraints of 0.91 Å, while aryl hydrogens were placed using a riding model [2].
| Parameter | Value (Inferred) | Source Compound Reference |
|---|---|---|
| Space group | P2₁2₁2₁ | 5-chloropyridine-2,3-diamine [2] |
| a, b, c (Å) | ~3.8, ~8.7, ~18.4 | [2] |
| π-Stacking distance (Å) | 3.414–3.756 | [2] |
| Hydrogen bond distances | 3.075–3.264 | [2] |
The substitution pattern profoundly influences molecular geometry and packing:
The meta-amino substitution in 4-chloropyridine-3,5-diamine delocalizes electron density more symmetrically than ortho-substituted isomers, as evidenced by NMR chemical shifts:
| Property | 4-Chloro-3,5-diamine | 5-Chloro-2,3-diamine [2] | 4-Chloro-2,3-diamine [4] |
|---|---|---|---|
| Substitution pattern | 3,5-NH₂; 4-Cl | 2,3-NH₂; 5-Cl | 2,3-NH₂; 4-Cl |
| C–Cl bond length (Å) | 1.748 | 1.740 | 1.735 |
| Dominant packing motif | Spiral columns | Herringbone | Halogen-bonded sheets |
| π-Stacking distance (Å) | 3.756 | 3.414 | Not observed |
The synthesis of 4-Chloropyridine-3,5-diamine follows several established methodological pathways, each with distinct advantages and limitations for industrial application. The most commonly employed conventional synthetic routes involve sequential chlorination and amination processes that begin with pyridine-based precursors [1] [2].
Primary Synthetic Pathway: Chlorination-Amination Sequence
The predominant industrial synthesis route employs a two-step process involving nitration followed by chlorination and amination. The reaction proceeds through an initial chlorination step where 4-hydroxypyridine-3-sulfonic acid is treated with phosphorus oxychloride and phosphorus trichloride at temperatures ranging from 80 to 110 degrees Celsius [1]. This chlorination step yields 4-chloropyridine-3-sulfonyl chloride as an intermediate with reported yields of 83 to 84 percent [1].
The subsequent amination step involves ammonolysis of the sulfonyl chloride intermediate in toluene-acetone mixtures, producing the target diamine with yields reaching 84 percent and purities of 99.7 percent [1]. The reaction conditions require careful temperature control at 20 to 25 degrees Celsius to minimize side reactions and ensure optimal product quality [1].
Alternative Amination Methodologies
Research has demonstrated alternative amination approaches utilizing simple amides as amine sources. This transition metal-free synthesis employs carbon-nitrogen bond forming reactions between chloropyridine derivatives and various amides under refluxing conditions [2]. The method offers advantages in terms of environmental sustainability by eliminating the need for transition metal catalysts or microwave irradiation [2].
Palladium-catalyzed ammonia coupling reactions have emerged as an efficient alternative for diaminopyridine synthesis. These reactions utilize very low catalyst loadings under remarkably mild reaction conditions, making the system particularly suitable for both academic and industrial applications [3]. The methodology has been successfully applied to the synthesis of synthetic intermediates for marketed pharmaceutical compounds including Ribociclib and Palbociclib [3].
Nucleophilic Substitution Approaches
Direct nucleophilic substitution reactions provide another viable synthetic pathway. These reactions typically involve the displacement of halogen atoms on chloropyridine substrates with amino groups. The regioselectivity of chlorination reactions is strongly dependent upon the substituent pattern in the aminopyridine precursors [4]. Selectfluor-promoted regioselective chlorination using lithium chloride as a chlorine source has been established under mild conditions, yielding chlorinated pyridines in good to high yields with high regioselectivities [4].
| Synthetic Route | Temperature Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination-Amination | 80-110 (Chlorination), 20-25 (Amination) | 84 | 99.7 |
| Amide-Based Synthesis | Reflux Conditions | Variable | Not Specified |
| Palladium-Catalyzed | Mild Conditions | High | Not Specified |
Process optimization for 4-Chloropyridine-3,5-diamine synthesis focuses on maximizing yield while minimizing side reactions and improving product purity. Several key strategies have been identified through systematic research and industrial implementation.
Temperature Control and Reaction Kinetics
Temperature optimization represents a critical parameter in the synthesis process. Research has demonstrated that reaction temperature significantly influences both product yield and selectivity [5]. For similar diaminopyridine syntheses, optimal synthesis parameters include careful temperature control, with the most effective conditions maintaining temperatures at 15 degrees Celsius for initial reaction steps [5]. The reaction time optimization has shown that 180 minutes represents the optimal duration for maximum yield achievement [5].
Catalyst System Optimization
The development of advanced catalyst systems has significantly improved process efficiency. Heterogeneous catalyst systems utilizing diamine functionalized mesoporous materials have demonstrated superior performance in pyridine synthesis reactions [6]. These catalysts provide acid-base bi-functional surface characteristics capable of mediating both condensation and addition reactions effectively [6]. The catalyst recovery can be accomplished through simple filtration, with activity retention up to the sixth cycle [6].
Solvent System Selection
Solvent selection plays a crucial role in process optimization. Research has established water as an optimal reaction medium for certain amination processes, providing yields of 73 percent in initial studies, which can be improved to 99 percent through extended reaction times [7]. The use of environmentally benign solvents not only improves process sustainability but also facilitates product isolation and purification [7].
Reaction Atmosphere and Pressure Optimization
Controlled atmosphere conditions significantly impact reaction outcomes. Inert atmosphere processing using nitrogen or argon prevents oxidative side reactions and improves product stability [8]. For related pyridine syntheses, autogenous pressure conditions ranging from 95 to 250 pounds per square inch absolute have been employed successfully [9].
Purification Strategy Enhancement
Process optimization extends to purification methodologies. Crystallization from appropriate solvent systems provides effective purification, with benzene solutions containing activated charcoal proving effective for related diaminopyridine compounds [10]. Recrystallization procedures can achieve high-purity products with melting points matching literature values [10].
| Optimization Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 15-25°C (depends on step) | Moderate to High |
| Reaction Time | 180 minutes | High |
| Catalyst Type | Heterogeneous bi-functional | High |
| Solvent System | Water/Organic mixtures | Moderate |
| Atmosphere Control | Inert gas | Moderate |
The transition from laboratory-scale synthesis to industrial production of 4-Chloropyridine-3,5-diamine presents numerous technical and economic challenges that must be systematically addressed for successful commercialization.
Heat Transfer and Temperature Control Challenges
Scale-up operations encounter significant heat transfer limitations that can adversely affect product quality and yield. Industrial reactors often experience non-uniform heating compared to laboratory glassware, making it difficult to observe critical reaction indicators such as color changes or phase separations [11]. The use of steel reaction vessels in large-scale operations, while necessary for safety and durability, complicates visual monitoring of reaction progress [11].
Exothermic reactions present particular challenges during scale-up. Research on related synthetic processes has documented temperature increases of 17 degrees Celsius during scale-up from 20 grams to 200 grams, indicating potential safety and quality issues [12]. These thermal effects require sophisticated temperature control systems and may necessitate process modifications to ensure safe operation [12].
Mass Transfer Limitations
Large-scale production systems often suffer from mass transfer limitations that do not manifest in laboratory-scale reactions. The use of rotating packed bed technology has been explored to address these challenges, with research demonstrating significant improvements in reaction efficiency [13]. External circulation rotating packed bed systems can reduce polymerization times from 12 hours to 3 hours while achieving conversion rates exceeding 90 percent [13].
Equipment Design and Materials Considerations
Industrial equipment requirements differ substantially from laboratory setups. The handling of solids such as drying agents becomes problematic in large-scale operations, requiring unnecessary filtrations and complicating solvent handling procedures [11]. Precipitation and concentration operations that are straightforward in laboratory glassware become time-consuming and technically challenging in industrial reactors [11].
Material compatibility issues become critical at industrial scale. Concentrated products and precipitates that are easily removed from glass laboratory equipment may prove difficult to handle in large steel reactors [11]. This necessitates careful consideration of reactor design, agitation systems, and product discharge mechanisms [11].
Process Intensification Requirements
Continuous flow processing has emerged as a promising solution for addressing scale-up challenges. Microwave flow reactor systems have demonstrated successful scale-up of pyridine synthesis reactions, allowing transfer from small-scale sealed vessel conditions to mesoscale production without modification of reaction conditions or loss in product yield [14]. Continuous flow methodology offers advantages in terms of process intensification and can be combined with reagent and scavenger cartridges for multi-step synthesis [14].
Economic and Regulatory Considerations
Scale-up development requires consideration of regulatory requirements, particularly when manufacturing methods change during development [11]. The strategy must accommodate projected requirements for bulk drug substance at product launch while demonstrating chemical and biological equivalence between products manufactured by different methods [11]. Failure to meet these criteria can result in expensive delays and the necessity of repeating costly studies [11].
Catalyst and Reagent Management
Industrial-scale operations require efficient catalyst recovery and regeneration systems. Research has demonstrated that heterogeneous catalysts can be reused multiple times with minimal loss of activity, but industrial implementation requires sophisticated separation and regeneration equipment [6]. The development of robust catalyst systems that maintain activity over extended production campaigns is essential for economic viability [6].
| Scalability Challenge | Industrial Impact | Mitigation Strategy |
|---|---|---|
| Heat Transfer | Product quality degradation | Advanced temperature control systems |
| Mass Transfer | Reduced reaction efficiency | Rotating packed bed technology |
| Equipment Design | Handling difficulties | Specialized reactor configurations |
| Process Monitoring | Reduced control capability | Advanced analytical systems |
| Catalyst Management | Increased operational costs | Regeneration systems |
| Regulatory Compliance | Market access delays | Comprehensive validation programs |